molecular formula C14H10Cl2N2O3 B5177094 3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE

3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE

Cat. No.: B5177094
M. Wt: 325.1 g/mol
InChI Key: FBUBFAGYUQCTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, chlorine gas for chlorination, and benzoyl chloride for amidation .

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Similar in structure but lacks the nitro and methyl groups.

    4-Methyl-2-nitroaniline: Contains the nitro and methyl groups but lacks the chlorine atoms.

    Benzamide: The core structure without any substituents.

Uniqueness

3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBFAGYUQCTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.